4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide
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Description
4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazepane derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Scientific Research Applications
Optoelectronic Properties and Synthesis
One area of application involves the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties. Tsai et al. (2013) demonstrated how thiophene 1,1-dioxides could be synthesized with either electron-donating or electron-withdrawing substituents to facilitate their reduction, significantly impacting their optoelectronic characteristics (Tsai et al., 2013).
Fluorescent Molecular Probes
Another significant application is in the development of fluorescent molecular probes. Diwu et al. (1997) prepared 2,5-Diphenyloxazoles with sulfonyl groups for use as new fluorescent solvatochromic dyes, indicating the utility of sulfonyl-containing compounds in creating sensitive probes for biological and chemical research (Diwu et al., 1997).
Environmental and Biological Applications
Compounds featuring thiophene and sulfonyl groups also find applications in environmental science and biology. Kropp et al. (1996) explored the transformations of dimethylbenzothiophenes by Pseudomonas strains, showcasing the microbial degradation pathways of sulfur heterocycles, which are crucial for understanding bioremediation processes (Kropp et al., 1996).
Material Science
In material science, sulfonyl and thiophene derivatives are key for developing new materials with specific properties. Shi et al. (2017) synthesized poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, demonstrating the role of sulfonyl-containing polymers in creating high-performance materials for energy applications (Shi et al., 2017).
properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S3/c1-13-5-6-14(2)17(12-13)25(21,22)18-8-7-16(15-4-3-10-23-15)24(19,20)11-9-18/h3-6,10,12,16H,7-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUENGJDABXKQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dimethylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide |
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